molecular formula C18H27N3O3S B5670521 1-[4-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-thienyl]ethanone

1-[4-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-thienyl]ethanone

Cat. No. B5670521
M. Wt: 365.5 g/mol
InChI Key: UPPRPIWBGVWHFK-HZPDHXFCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, focusing on cost-effectiveness and efficiency. For example, a synthesis method for a similar H(3) receptor antagonist used trans-4-hydroxy-L-proline as a precursor, requiring strategic inversions at stereogenic centers and employing techniques like Mitsunobu reaction and nonextractive sodium triacetoxyborohydride reduction (Pippel et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by bifurcated intra- and intermolecular hydrogen bonding. This bonding plays a crucial role in stabilizing the molecule's structure, as seen in similar compounds (Balderson et al., 2007).

Chemical Reactions and Properties

The compound's chemical reactions often involve nucleophilic substitution, as demonstrated in a similar compound's synthesis (Mishriky & Moustafa, 2013). These reactions are pivotal in the formation of various derivatives, impacting their chemical properties.

Physical Properties Analysis

Physical properties of such compounds can be understood through crystallographic studies. For instance, crystal packing influenced by hydrogen bonds and π…π interactions was observed in similar compounds, revealing insights into their stability and interactions (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

The chemical properties of 1-[4-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-thienyl]ethanone and its derivatives are often characterized by their reactivity in various chemical environments. Studies on similar compounds show how substituents and structural modifications can significantly impact their chemical behavior and potential applications (Obniska et al., 2005).

properties

IUPAC Name

1-[4-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-13(23)17-7-14(12-25-17)18(24)21-9-15(16(10-21)11-22)8-20-5-3-19(2)4-6-20/h7,12,15-16,22H,3-6,8-11H2,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPRPIWBGVWHFK-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)N2CC(C(C2)CO)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CS1)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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